molecular formula C19H15N3OS2 B3011234 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898433-64-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B3011234
CAS No.: 898433-64-2
M. Wt: 365.47
InChI Key: KQLJPEOZNIDHTE-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide is a useful research compound. Its molecular formula is C19H15N3OS2 and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity The design and synthesis of thiazole derivatives with modifications have demonstrated significant anticancer activities against various cancer cell lines. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity, highlighting the potential of thiazole compounds in anticancer drug development (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents Thiazole derivatives have been evaluated for their antimicrobial and antifungal properties. A series of 2-phenylamino-thiazole derivatives were synthesized and showed potent antimicrobial activity against various pathogenic strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017). Additionally, compounds with thiazole scaffolds were tested for antifungal activity and found to exhibit low to moderate activity, suggesting their utility in developing antifungal treatments (Saeed et al., 2008).

Organic Synthesis and Material Science Thiazole compounds have been synthesized for applications in organic synthesis and materials science. For example, novel coumarin sensitizers based on 2-(thiophen-2-yl)thiazole π-bridge for dye-sensitized solar cells were developed, demonstrating improved light-harvesting capability and photovoltaic performance (Han et al., 2015). This highlights the role of thiazole derivatives in enhancing the efficiency of solar energy conversion technologies.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-2-24-17-6-4-3-5-15(17)18(23)22-19-21-16(12-25-19)14-9-7-13(11-20)8-10-14/h3-10,12H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLJPEOZNIDHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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